![molecular formula C19H20N2O2 B14597934 3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one CAS No. 61148-55-8](/img/structure/B14597934.png)
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one is an organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one typically involves the reaction of benzyl phenylhydrazine with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetone, and the product is obtained through a series of purification steps including crystallization and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[1-(2-Phenylhydrazinylidene)ethyl]oxolan-2-one
- 3-[1-(2-Benzylhydrazinylidene)ethyl]oxolan-2-one
Uniqueness
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its benzyl and phenyl groups contribute to its stability and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
61148-55-8 |
|---|---|
Formule moléculaire |
C19H20N2O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
3-[N-(N-benzylanilino)-C-methylcarbonimidoyl]oxolan-2-one |
InChI |
InChI=1S/C19H20N2O2/c1-15(18-12-13-23-19(18)22)20-21(17-10-6-3-7-11-17)14-16-8-4-2-5-9-16/h2-11,18H,12-14H2,1H3 |
Clé InChI |
WRFYMADGNHZNPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN(CC1=CC=CC=C1)C2=CC=CC=C2)C3CCOC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


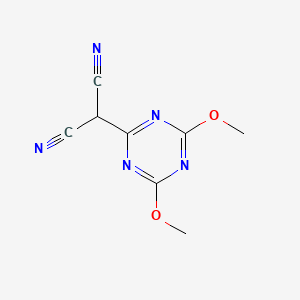
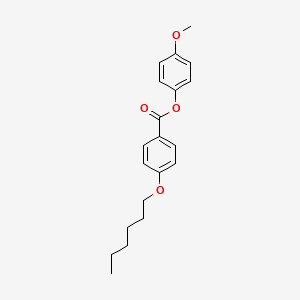
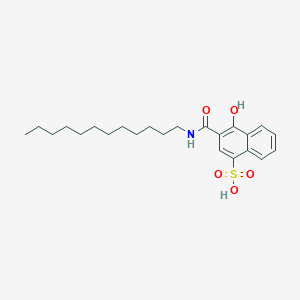
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)
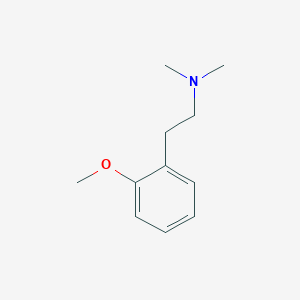
![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)
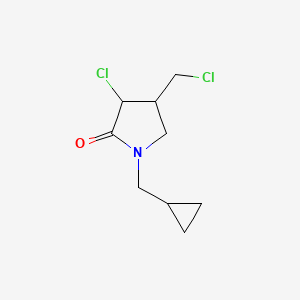
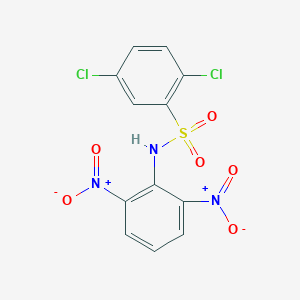
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)
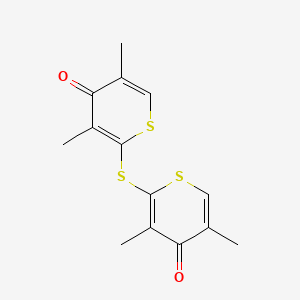
![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)
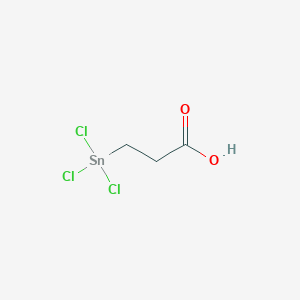
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
